1-Methyl-6-(oxiran-2-ylmethoxy)indole
Description
Properties
IUPAC Name |
1-methyl-6-(oxiran-2-ylmethoxy)indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-13-5-4-9-2-3-10(6-12(9)13)14-7-11-8-15-11/h2-6,11H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFNRWMBUUTHOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)OCC3CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6-(oxiran-2-ylmethoxy)indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 1-position of the indole ring through alkylation reactions using methyl iodide (MeI) in the presence of a base such as sodium hydride (NaH).
Attachment of the Oxirane Ring: The oxirane ring can be introduced by reacting the 6-hydroxyindole derivative with epichlorohydrin under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-6-(oxiran-2-ylmethoxy)indole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Amines, thiols, basic or acidic conditions
Major Products Formed
Oxidation: Oxidized indole derivatives
Reduction: Reduced indole derivatives
Substitution: Substituted indole derivatives with various functional groups
Scientific Research Applications
1-Methyl-6-(oxiran-2-ylmethoxy)indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-6-(oxiran-2-ylmethoxy)indole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Substituent Impact :
Key Observations :
- Epoxide-containing indoles (e.g., compounds in ) exhibit moderate yields (44–64%), likely due to competing side reactions during epoxidation.
- Methylation reactions (e.g., ) achieve high yields (94%) under optimized conditions (NaH/MeI in DMF).
Physical and Chemical Properties
Epoxide Reactivity : The target compound’s epoxide group is more reactive than azide () or trifluoromethyl () substituents, enabling applications in polymer chemistry or drug conjugate synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Methyl-6-(oxiran-2-ylmethoxy)indole, and how can purity be validated?
- Methodology : Utilize nucleophilic substitution reactions to introduce the oxiran-2-ylmethoxy group at the 6-position of the indole ring, followed by methylation at the 1-position. For purity validation, employ HPLC with UV detection (λ = 254 nm) and confirm structural integrity via -NMR (e.g., δ 3.2–3.5 ppm for oxirane protons and δ 3.8–4.2 ppm for methoxy groups). Cross-validate using high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
- Methodology : Conduct accelerated stability studies by dissolving the compound in buffers (pH 2–10) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS every 24 hours. Key degradation products may include ring-opened epoxide derivatives or demethylated indoles. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life .
Q. What spectroscopic techniques are most effective for characterizing the crystal and molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles and dihedral distortions (e.g., oxirane ring planarity). Pair with FT-IR to confirm functional groups (e.g., C-O-C stretching at 1100–1250 cm). For dynamic behavior, use -NMR to assess rotational barriers around the methoxy-indole bond .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the epoxide group in this compound with nucleophilic biomolecules?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic regions in the epoxide. Simulate nucleophilic attack by glutathione or water using transition-state modeling. Validate predictions experimentally via kinetic assays under physiological conditions .
Q. What strategies resolve contradictions between crystallographic data and spectroscopic observations for this compound?
- Methodology : If SC-XRD shows a planar oxirane ring but NMR suggests puckering, consider dynamic effects (e.g., ring-flipping in solution). Use variable-temperature NMR to probe energy barriers. For SHELX-refined structures, ensure twinning or disorder parameters are correctly modeled to avoid overinterpretation of bond lengths .
Q. How does the spatial arrangement of substituents influence the compound’s interaction with cytochrome P450 enzymes?
- Methodology : Synthesize analogs with modified substituent positions (e.g., 5-methoxy vs. 6-methoxy) and compare metabolic profiles using liver microsomes. Monitor hydroxylation patterns via LC-MS/MS. Correlate findings with molecular docking studies (e.g., AutoDock Vina) to identify steric clashes or hydrogen-bonding interactions in the enzyme active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
